molecular formula C19H17ClN4O5 B2667316 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351634-18-8

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No. B2667316
M. Wt: 416.82
InChI Key: OMYMYCZFPIKZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has been the subject of scientific research in recent years. It is a potential drug candidate that has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of 1,2,4-oxadiazoles, incorporating various functional groups to assess their biological activities. For instance, studies have developed 3-chloro-1-(aryl)-4-(2-(2-chloroquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones and related compounds, characterized by IR, 1H NMR, and 13C NMR techniques. These efforts aim to explore the structural attributes contributing to their biological efficacy (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of 1,2,4-oxadiazole derivatives. The compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, suggesting their potential as therapeutic agents in combating microbial infections. The antimicrobial efficacy has been statistically analyzed, revealing compounds with significant correlations against specific bacterial and fungal strains (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).

Anticancer Activity

1,2,4-Oxadiazole derivatives have also been identified as potential anticancer agents through various studies. These compounds have shown activity against several cancer cell lines, including breast and colorectal cancer, by inducing apoptosis and affecting cell cycle progression. Structural-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring enhance anticancer efficacy, potentially offering new avenues for anticancer drug development (Zhang et al., 2005).

properties

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O.C2H2O4/c18-15-5-1-3-12(7-15)9-22-10-14(11-22)17-20-16(21-23-17)13-4-2-6-19-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMYCZFPIKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

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